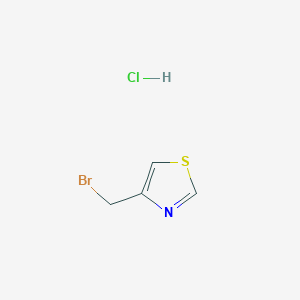

4-(Bromomethyl)-1,3-thiazole hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5BrClNS |

|---|---|

Molecular Weight |

214.51 g/mol |

IUPAC Name |

4-(bromomethyl)-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H |

InChI Key |

YMANVZAESYWRNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)CBr.Cl |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Bromomethyl 1,3 Thiazole Hydrochloride and Analogues

Classical Approaches to Thiazole (B1198619) Ring Construction

The Hantzsch synthesis and its variations are the classical and most direct routes to thiazole derivatives. These methods generally involve the cyclocondensation of a sulfur-containing nucleophile, such as a thioamide, with an α-halocarbonyl compound. chemhelpasap.comyoutube.com

The standard Hantzsch synthesis typically employs an α-haloketone. A modification of this approach uses α,α'-dihaloketones, such as 1,3-dibromoacetone or 1,3-dichloroacetone, which allows for the direct incorporation of a halomethyl group at the 4-position of the resulting thiazole ring. This strategy is particularly effective for producing precursors like 4-(bromomethyl)-1,3-thiazole. The general mechanism involves an initial S_N2 reaction where the nucleophilic sulfur of the thioamide attacks one of the halomethyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

The reaction between an α,α'-dihaloketone and a sulfur-containing nucleophile is a direct method for creating 4-(halomethyl)thiazoles. While 1,3-dichloroacetone is frequently cited in the literature, 1,3-dibromoacetone undergoes analogous reactions to produce the corresponding bromomethyl derivatives. nih.govresearchgate.net The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond can influence reaction conditions and rates.

####### 2.1.1.1.1. Reaction with Thioamides (e.g., Thioacetamide, Thiobenzamide)

The condensation of 1,3-dibromoacetone with simple thioamides, such as thioacetamide or thiobenzamide, yields 2-substituted-4-(bromomethyl)thiazoles. The reaction proceeds by the sulfur atom of the thioamide displacing one of the bromine atoms, followed by cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration.

For example, the reaction of 1,3-dibromoacetone with thioacetamide would be expected to produce 4-(bromomethyl)-2-methylthiazole. The resulting thiazole is often obtained as its hydrobromide salt, which can be neutralized or used directly.

Table 1: Representative Hantzsch Synthesis with Thioamides and α,α'-Dihaloketones

| α,α'-Dihaloketone | Thioamide | Product | Typical Conditions |

| 1,3-Dibromoacetone | Thioacetamide | 4-(Bromomethyl)-2-methylthiazole | Ethanolic solution, reflux |

| 1,3-Dibromoacetone | Thiobenzamide | 4-(Bromomethyl)-2-phenylthiazole | Heating in a polar solvent like ethanol or DMF |

| 1,3-Dichloroacetone | Thioacetamide | 4-(Chloromethyl)-2-methylthiazole | Refluxing in ethanol or similar polar solvent |

####### 2.1.1.1.2. Reaction with Thiourea and its Derivatives

When thiourea or its N-substituted derivatives are used in the Hantzsch synthesis with 1,3-dihaloacetones, the corresponding 2-aminothiazole (B372263) derivatives are formed. chemhelpasap.com The reaction of thiourea with 1,3-dibromoacetone provides a direct route to 2-amino-4-(bromomethyl)thiazole. This product is a valuable synthon for further chemical modifications.

Research involving the analogous reactant, 1,3-dichloroacetone, has shown that its reaction with various N,N-disubstituted amidinothioureas in refluxing isopropanol yields the corresponding (2-amino-5-thiazolyl) chloromethyl ketones. These reactions demonstrate the feasibility of the cyclization, although yields can be moderate, often ranging from 20% to 40%.

Table 2: Synthesis of 2-Aminothiazole Analogues using 1,3-Dichloroacetone Data derived from reactions with amidinothiourea derivatives, analogous to reactions with thiourea.

| Amidinothiourea Derivative | Product | Solvent | Yield (%) |

| N,N-Dimethyl-N'-(N-methyl-carbamimidoyl)thiourea | [2-(Dimethylamino)-4-methyl-5-thiazolyl] chloromethyl ketone | Isopropanol | 35 |

| Adduct of n-Butyl isothiocyanate and N,N-diethylacetamidine | [2-(n-Butylamino)-4-(diethylamino)-5-thiazolyl] chloromethyl ketone | Isopropanol | 20 |

| N-Methyl-N'-(N-methylformimidoyl)thiourea | [4-(Methylamino)-5-thiazolyl] chloromethyl ketone | Isopropanol | 40 |

The mechanism of the Hantzsch synthesis is understood to proceed through a non-aromatic intermediate. youtube.com The initial S_N2 reaction between the thioamide and the α,α'-dihaloketone forms an S-alkylated intermediate. This is followed by an intramolecular nucleophilic attack of the thioamide nitrogen on the carbonyl carbon. This cyclization step forms a five-membered ring intermediate, a 4-hydroxythiazoline (a tautomer of a thiazolidine). researchgate.net

This cyclic intermediate is typically unstable and readily undergoes acid-catalyzed dehydration to yield the final, stable aromatic thiazole. While the intermediate is usually transient and not isolated, studies using solid-phase reactions under specific basic conditions have successfully stopped the reaction at this stage, allowing for the isolation and characterization of the 4-hydroxythiazoline. researchgate.net This provides strong evidence for its role as a key intermediate in the reaction pathway. The final step, dehydration, is driven by the formation of the highly stable aromatic thiazole ring. youtube.com

The use of a symmetrical α,α'-dihaloketone like 1,3-dibromoacetone inherently directs the formation of the halomethyl group to the 4-position of the thiazole ring. The thioamide provides the atoms for positions 1, 2, and 3 (S, N, and C2 respectively), while the 1,3-dihaloacetone provides the carbon backbone for positions 4 and 5. The carbonyl carbon becomes C5, and the carbon that is not attacked initially by the sulfur becomes C4, retaining its halogen.

However, a critical factor for achieving selective monofunctionalization and obtaining a high yield of the desired 4-(halomethyl)thiazole is controlling the stoichiometry of the reactants. A significant side reaction is the further condensation of the initially formed 4-(halomethyl)thiazole with a second molecule of the thioamide or thiourea.

This secondary reaction leads to the formation of a bis-thiazolyl ketone, where the two thiazole rings are linked by the ketone group derived from the acetone backbone. To minimize this undesired dimer formation, it is crucial to avoid using an excess of the thiourea or thioamide component. Careful control of the reaction, typically using equimolar amounts of the dihaloketone and the thioamide, favors the formation of the desired monomeric 4-(halomethyl)thiazole. In some cases, using a slight excess of the dihaloketone may be employed to ensure the complete consumption of the more nucleophilic thioamide.

Condensation Reactions with α,α'-Dihaloketones (e.g., 1,3-Dibromoacetone)

Cyclization Processes Utilizing Related Thiourea/Thioamide Precursors

A cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea. nih.govtandfonline.com This versatile method allows for the preparation of a wide array of substituted thiazoles. The cyclization of N-substituted thioureas with halocarbonyl compounds, for instance, yields 2-monosubstituted aminothiazoles. tandfonline.com Similarly, reacting N,N-disubstituted thioureas with α-halocarbonyls can produce 2-disubstituted aminothiazoles, albeit sometimes in lower yields. tandfonline.com

The reaction mechanism generally involves the initial S-alkylation of the thiourea or thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This method's adaptability has made it a staple in the synthesis of thiazole-containing compounds. nih.gov

Isothiocyanates serve as valuable precursors for the synthesis of thiazole and its derivatives. For example, allenyl isothiocyanates can be utilized in a multicomponent strategy to synthesize substituted-thiazoles under mild conditions. nih.gov This approach allows for the creation of novel thiazole compounds with bulky substituents. nih.gov

Dihydrothiazole, or thiazoline, derivatives can also be synthesized from isothiocyanate precursors. These non-aromatic analogs of thiazoles are important intermediates and possess their own spectrum of biological activities. The reaction of propargyl amines with isothiocyanates in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave irradiation can form thiazole derivatives. researchgate.net

Intramolecular Heterocyclization of Isothiocyanate Reagents

Contemporary Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.com

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles. bepls.com This includes the use of greener solvents, catalysts, and energy sources, as well as the development of atom-economical reactions like multicomponent and domino reactions. nih.govbepls.com

Multicomponent domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are a hallmark of green synthesis. nih.gov Conducting these reactions in aqueous media further enhances their green credentials. A notable example is the catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation to produce trisubstituted thiazoles in good to very good yields. bepls.comresearchgate.net This method offers several advantages, including the use of a green solvent, short reaction times, high yields, and the absence of harmful by-products. bepls.com

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |

| Arylglyoxals | Cyclic 1,3-dicarbonyls | Thioamides | Water, Microwave | Trisubstituted thiazoles | Good to Very Good | bepls.comresearchgate.net |

| Phenyl acetylene | N-bromosuccinimide | Thiourea | Aqueous medium | Substituted thiazole derivatives | Good | researchgate.net |

Eliminating the solvent altogether is another key strategy in green chemistry. Solvent-free reactions often lead to reduced waste, easier product purification, and lower environmental impact. researchgate.net Microwave-assisted synthesis of hydrazinyl thiazole derivatives has been reported to occur within seconds under solvent- and catalyst-free conditions. nih.gov This one-pot procedure provides good to excellent yields and high purity in an eco-friendly manner. nih.gov

The Hantzsch synthesis of thiazole derivatives can also be performed under solvent-free conditions, for instance, by reacting α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |

| Aryl ketones | Thiosemicarbazide | Substituted phenacyl bromides | Microwave, 300W | Hydrazinyl thiazoles | Good to Excellent | bepls.com |

| α-haloketones | Thiourea | o-hydroxybenzaldehydes | Solvent-free | Substituted Hantzsch thiazole derivatives | 79%-90% | researchgate.net |

Selective Bromination Techniques on Thiazole Scaffolds

The synthesis of brominated thiazoles, including 4-(bromomethyl)-1,3-thiazole hydrochloride, relies on selective bromination strategies. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits distinct reactivity at its carbon positions (C2, C4, and C5) and at substituents attached to the ring. wikipedia.org The choice of brominating agent and reaction conditions dictates whether the substitution occurs on a side-chain, such as a methyl group, or on the heterocyclic ring itself.

Benzylic Bromination (e.g., N-Bromosuccinimide under specific conditions)

The introduction of a bromine atom onto a methyl group attached to the thiazole ring, such as in the conversion of 4-methylthiazole to 4-(bromomethyl)thiazole, is analogous to benzylic bromination. youtube.comyoutube.com This transformation is effectively achieved using N-Bromosuccinimide (NBS) under free-radical conditions. mychemblog.commanac-inc.co.jp This specific method is known as the Wohl-Ziegler reaction. mychemblog.comwikipedia.org

The reaction proceeds via a free-radical chain mechanism. mychemblog.com It is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. mychemblog.comwikipedia.orgcommonorganicchemistry.com The resulting radical abstracts a bromine atom from NBS to generate a bromine radical (Br•). This bromine radical then abstracts a hydrogen atom from the methyl group at the C4 position of the thiazole ring. This position is favored because the resulting "benzylic-type" radical intermediate is stabilized by resonance with the aromatic thiazole ring. youtube.comyoutube.com The thiazolyl-methyl radical then reacts with a molecule of NBS or molecular bromine (present in small quantities) to form the desired 4-(bromomethyl)thiazole product and a new bromine radical, which propagates the chain reaction. youtube.commanac-inc.co.jp

To ensure selectivity for the benzylic position and avoid competitive electrophilic bromination on the thiazole ring, the reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org It is also crucial to maintain anhydrous conditions, as the presence of water can lead to the hydrolysis of the product. wikipedia.orgmissouri.edu

Table 1: Typical Conditions for Benzylic Bromination of 4-Methylthiazole

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals. |

| Substrate | 4-Methyl-1,3-thiazole | The starting material with the target methyl group. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the free-radical chain reaction upon heating. |

| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar solvent that favors the radical pathway. |

| Conditions | Reflux, Irradiation (UV light) | Provides energy to initiate and sustain the reaction. |

Electrophilic Bromination at other Thiazole Ring Positions

Direct bromination of the thiazole ring itself occurs via an electrophilic aromatic substitution mechanism. wikipedia.orgfirsthope.co.in Unlike the free-radical conditions used for benzylic bromination, electrophilic substitution typically requires different reagents and conditions that promote the generation of an electrophilic bromine species. The thiazole nucleus is generally less reactive towards electrophiles than other five-membered heterocycles like thiophene due to the electron-withdrawing effect of the nitrogen atom. ias.ac.inlookchem.com

The calculated pi-electron density of the thiazole ring indicates that the C5 position is the most susceptible to electrophilic attack, followed by the C2 position. wikipedia.org The C4 position is the least reactive. Therefore, direct bromination of an unsubstituted thiazole tends to yield 5-bromothiazole. firsthope.co.in If the C5 position is blocked, substitution may occur at the C2 position.

Reagents for electrophilic bromination include molecular bromine (Br₂) and N-Bromosuccinimide (NBS) under polar or acidic conditions. commonorganicchemistry.comlookchem.com The use of Br₂ can sometimes lead to the formation of polybrominated products, such as 2,5-dibromothiazole or even 2,4,5-tribromothiazole, under more aggressive conditions. ias.ac.inlookchem.com The synthesis of the complete family of bromothiazoles often involves sequential bromination and debromination steps to achieve the desired isomer. lookchem.comresearchgate.net For instance, while direct bromination of thiazole might favor the C5 position, specific isomers like 2-bromothiazole or 4-bromothiazole can be synthesized through more complex, multi-step pathways. lookchem.com

Table 2: Regioselectivity in Electrophilic Bromination of Thiazole

| Position | Relative Reactivity | Typical Product(s) | Notes |

| C5 | Highest | 5-Bromothiazole | Primary site for electrophilic substitution. wikipedia.orgfirsthope.co.in |

| C2 | Intermediate | 2-Bromothiazole, 2,5-Dibromothiazole | Becomes the site of attack if C5 is blocked or under specific conditions. ias.ac.in |

| C4 | Lowest | 4-Bromothiazole, 2,4-Dibromothiazole | Substitution at C4 is less common and often requires specific synthetic routes. lookchem.com |

Reactivity and Mechanistic Studies of 4 Bromomethyl 1,3 Thiazole Hydrochloride

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary site of reactivity on 4-(bromomethyl)-1,3-thiazole is the methylene carbon atom bonded to the bromine atom. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. These transformations predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction of 4-(bromomethyl)-1,3-thiazole with nucleophiles is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.

Key characteristics of the SN2 reaction relevant to this compound include:

Substrate Structure : The substrate features a primary alkyl halide (-CH₂Br). Primary halides are ideal for SN2 reactions because the electrophilic carbon is sterically unhindered, allowing for easy "backside attack" by the nucleophile.

Stereochemistry : The reaction proceeds with an inversion of stereochemistry at the carbon center.

Kinetics : The reaction rate is dependent on the concentration of both the substrate, 4-(bromomethyl)-1,3-thiazole, and the incoming nucleophile.

Solvent Effects : Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically used for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

The high reactivity of the bromomethyl group makes 4-(bromomethyl)-1,3-thiazole an efficient alkylating agent for sulfur-based nucleophiles, particularly thiols. This S-alkylation is a common strategy for synthesizing thioethers (sulfides) and is typically carried out by treating the thiol with an alkyl halide in the presence of a base. The reaction involves the deprotonation of the thiol to form a more potent thiolate anion, which then acts as the nucleophile.

4-(Bromomethyl)-substituted thiazoles and their corresponding thiazolium salts are effective reagents for the S-alkylation of various thiophenols (benzenethiols). These reactions proceed efficiently, resulting in the formation of 4-thiomethyl-functionalized 1,3-thiazoles in high yields. The general reaction involves the attack of the aryl thiolate anion on the bromomethyl group, displacing the bromide ion.

Similar to aryl thiols, heteroaryl thiols are also excellent nucleophiles for reaction with 4-(bromomethyl)-1,3-thiazole. A variety of heterocyclic thiols have been successfully alkylated using this substrate, leading to the synthesis of a library of 4-thiomethyl-functionalized 1,3-thiazoles. These reactions are also reported to produce high yields of the desired products.

| Thiol Nucleophile Class | Specific Examples | General Product | Reported Yield |

|---|---|---|---|

| Aryl Thiols | Thiophenols | 4-(Arylthiomethyl)-1,3-thiazole | High |

| Heteroaryl Thiols | Pyrimidine-2-thiols | 4-(Heteroarylthiomethyl)-1,3-thiazole | High |

| 1H-Benzimidazole-2-thiols | |||

| 1,3-Benzothiazole-2-thiols | |||

| 1,3-Benzoxazole-2-thiol |

The electrophilic bromomethyl group readily reacts with nitrogen-centered nucleophiles.

Amines : Primary and secondary amines can be alkylated by 4-(bromomethyl)-1,3-thiazole to yield the corresponding secondary and tertiary amines, respectively. The reaction of 2-bromo-1-(thiazol-5-yl)ethan-1-one derivatives with heterocyclic amines has been demonstrated, confirming the reactivity of the bromo-keto moiety toward amine nucleophiles. nih.govmdpi.com This indicates that the bromomethyl group on the thiazole (B1198619) ring serves as a potent electrophile for N-alkylation.

Azides : The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. The reaction of 4-(bromomethyl)-1,3-thiazole with sodium azide (NaN₃) in a polar aprotic solvent like DMF is an effective method for synthesizing 4-(azidomethyl)-1,3-thiazole. This type of reaction is standard for converting alkyl halides to organic azides. nih.gov The resulting azide can then be used in further synthetic transformations, such as "click chemistry" reactions or reduction to a primary amine.

The bromide of the bromomethyl group can be displaced by another halide ion through a process known as a halogen exchange or Finkelstein reaction. wikipedia.orgonlineorganicchemistrytutor.com This is an equilibrium SN2 process where the reaction's direction is controlled by the reaction conditions. wikipedia.org

To replace the bromine with iodine, 4-(bromomethyl)-1,3-thiazole hydrochloride is treated with a solution of sodium iodide (NaI) in dry acetone. byjus.comiitk.ac.in The success of this reaction is governed by Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium bromide (NaBr) salt that forms as a byproduct is not and precipitates out of the solution. wikipedia.org This continuous removal of a product drives the equilibrium forward, leading to a high yield of the desired 4-(iodomethyl)-1,3-thiazole. byjus.com This iodo-substituted derivative is often more reactive than its bromo-counterpart in subsequent nucleophilic substitution reactions.

S-Alkylation Reactions with Thiols

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the thiazole ring, particularly the presence of an acidic proton at the C-2 position, makes it a versatile substrate for such transformations. nih.gov

Suzuki-Miyaura Type Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between organoboron compounds and organic halides, widely used for the formation of C-C bonds. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. tcichemicals.com The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

In the context of this compound, the bromomethyl group serves as the organic halide component. The reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-(arylmethyl)- or 4-(vinylmethyl)-1,3-thiazole derivative. The choice of catalyst, ligand, base, and solvent system is crucial for the successful application of the Suzuki-Miyaura reaction to various substrates. For instance, a general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the adaptability of this reaction. rsc.org

Below is a representative table of conditions that could be explored for the Suzuki-Miyaura coupling of a 4-halothiazole derivative.

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | THF | 91 |

| 2 | 4-Anisylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | THF | 95 |

| 3 | 4-Nitrophenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | THF | 80 |

This is a hypothetical data table based on typical Suzuki-Miyaura reaction conditions for similar substrates. nih.gov

Stille Coupling and Related Palladium-Catalyzed Reactions

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.org

For this compound, a Stille coupling reaction with an organostannane would provide an alternative route to substituted thiazoles. The reaction is known for its wide scope with respect to both the organostannane and the electrophile. libretexts.org A variety of aryl, vinyl, and acyl halides can be used. libretexts.org Research has shown that in some cases, the Stille reaction can be superior to Suzuki or Negishi couplings for the synthesis of certain bithiazoles. core.ac.uk

Palladium-catalyzed direct arylation of thiazole derivatives via C-H bond activation has also emerged as a powerful method. researchgate.net This approach avoids the pre-functionalization required for traditional cross-coupling reactions. For example, ligand-free Pd(OAc)₂ has been shown to efficiently catalyze the direct arylation of thiazole derivatives with activated aryl bromides at very low catalyst concentrations. researchgate.net

A comparison of Stille and Suzuki coupling reactions for the functionalization of diazocines showed that both methods can be effective, with yields ranging from 47–94% for Stille and 0–95% for Suzuki, depending on the substrates and reaction conditions. nih.gov

| Coupling Partner | Catalyst | Ligand | Additive | Solvent | Yield (%) |

| 4-Bromotoluene (Stille) | Pd(OAc)₂ | XPhos | CsF | Toluene | 92 |

| 4-Bromoanisole (Stille) | Pd(OAc)₂ | XPhos | CsF | Toluene | 90 |

| 4-Bromotoluene (Suzuki) | Pd(OAc)₂ | XPhos | K₂CO₃ | THF | 91 |

| 4-Bromoanisole (Suzuki) | Pd(OAc)₂ | XPhos | K₂CO₃ | THF | 95 |

This table is based on comparative data for Stille and Suzuki reactions on a different heterocyclic system. nih.gov

C-H Activation Strategies on the Thiazole Ring

Direct C-H bond functionalization has become a significant area of research in organic synthesis due to its atom and step economy. snnu.edu.cn For thiazole derivatives, C-H activation offers a direct route to introduce various functional groups onto the thiazole ring without prior halogenation. The thiazole ring possesses C-H bonds at the C2, C4, and C5 positions, with the C2 proton being the most acidic and thus a primary site for functionalization. nih.gov

Palladium-catalyzed C-H arylation is a common strategy. For instance, the reaction of thiazoles with aryl iodides in the presence of a palladium/copper catalyst system can lead to C-H arylation at the 2-position. researchgate.net The regioselectivity of C-H functionalization can be influenced by directing groups or the inherent electronic properties of the thiazole ring. Recent advancements have focused on developing regioselective C-H functionalization of the six-membered ring in 6,5-fused heterocyclic systems, which is more challenging due to the higher reactivity of the five-membered ring. mdpi.com

Transition metal-catalyzed C-H activation can also be used for alkenylation, alkylation, and alkynylation of azoles. mdpi.com These methods provide direct access to a variety of substituted thiazoles that would be more difficult to synthesize using traditional methods.

Rearrangement and Cycloaddition Reactions

Beyond coupling reactions, thiazole derivatives can participate in rearrangements and cycloadditions, leading to diverse and complex molecular architectures.

Ring Expansion Rearrangements in Related Systems (e.g., Thiaselenoles)

Ring expansion reactions are valuable transformations for the synthesis of medium to large-sized carbo- and heterocyclic rings. nih.govmdpi.com These reactions often involve the migration of an endocyclic bond to an exocyclic group, leading to an increase in ring size. wikipedia.org While specific examples involving this compound are not prevalent in the provided search results, the principles of ring expansion can be applied to related heterocyclic systems.

For instance, bicyclic systems containing a common amine group can undergo ring expansion through the cleavage of an endocyclic C-N bond. researchgate.net Similarly, three-membered rings like aziridines are reactive reagents for ring enlargement. free.fr These examples from related systems suggest the potential for developing novel ring expansion methodologies for thiazole derivatives, possibly through the intermediacy of strained bicyclic intermediates derived from the bromomethyl group.

"Click" Chemistry and Cycloaddition Applications

"Click" chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.gov The resulting triazole ring can act as a stable linker in drug discovery. nih.gov

The bromomethyl group in this compound can be readily converted to an azide, making it a suitable substrate for click chemistry. Reaction of the resulting 4-(azidomethyl)-1,3-thiazole with various alkynes would provide a library of thiazole-triazole conjugates. This approach has been widely used to generate diverse compound libraries for drug discovery. researchgate.net

Thiazoles themselves can also participate in cycloaddition reactions. mdpi.com For example, [3+2] cycloadditions are used to synthesize various thiazole derivatives. rsc.org Diels-Alder reactions of thiazoles with alkynes, though often requiring high temperatures, can lead to pyridines after the extrusion of sulfur. wikipedia.org The versatility of thiazoles in cycloaddition reactions further expands their utility in the synthesis of complex heterocyclic systems. nih.gov

| Reaction Type | Reactants | Product |

| Suzuki-Miyaura Coupling | 4-(Bromomethyl)-1,3-thiazole, Arylboronic acid | 4-(Arylmethyl)-1,3-thiazole |

| Stille Coupling | 4-(Bromomethyl)-1,3-thiazole, Organostannane | 4-(Substituted methyl)-1,3-thiazole |

| C-H Arylation | Thiazole, Aryl halide | 2-Arylthiazole |

| Click Chemistry (CuAAC) | 4-(Azidomethyl)-1,3-thiazole, Alkyne | 4-((1,2,3-Triazol-1-yl)methyl)-1,3-thiazole |

| Diels-Alder Reaction | Thiazole, Alkyne | Pyridine (after sulfur extrusion) |

Alkylation and Further Derivatization of the Thiazole Nucleus

The presence of a reactive bromomethyl group attached to the thiazole ring makes this compound an excellent substrate for various nucleophilic substitution reactions. These reactions allow for the straightforward introduction of diverse functional groups, extending the molecular complexity and enabling the synthesis of a wide array of derivatives.

Williamson-type Etherification with Hydroxythiazoles

The Williamson ether synthesis is a robust and widely used method for forming ethers, proceeding via an SN2 mechanism. masterorganicchemistry.com In this reaction, an alkoxide nucleophile displaces a halide from an alkyl halide to form a new carbon-oxygen bond. For the derivatization of this compound, this reaction provides a direct route to connect two thiazole moieties through an ether linkage.

The reaction is initiated by deprotonating a suitable hydroxythiazole with a strong base, such as sodium hydride (NaH), to generate a potent thiazole oxide nucleophile. This alkoxide then attacks the electrophilic methylene carbon of 4-(bromomethyl)-1,3-thiazole, displacing the bromide leaving group. Given that the substrate is a primary alkyl halide, the SN2 pathway is highly favored, leading to efficient ether formation with minimal competing elimination reactions. masterorganicchemistry.com

The choice of solvent is critical for the success of SN2 reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the nucleophilic salt while not overly solvating and deactivating the nucleophile, thereby promoting a faster reaction rate.

Table 1: Key Parameters for Williamson-type Etherification

| Parameter | Description | Rationale |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | Involves a primary alkyl halide, favoring a concerted, single-step pathway. masterorganicchemistry.com |

| Nucleophile | Thiazole alkoxide (generated from hydroxythiazole and a base) | A strong nucleophile is required to efficiently attack the electrophilic carbon. |

| Substrate | This compound | The primary nature of the alkyl halide minimizes steric hindrance for nucleophilic attack. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Enhances nucleophile reactivity by avoiding the formation of a hindering "solvent cage". |

| Base | Strong, non-nucleophilic (e.g., NaH) | Effectively deprotonates the hydroxythiazole to generate the required alkoxide. |

Arbuzov Reaction for Phosphonate Formation

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for the synthesis of phosphonates from alkyl halides and trialkyl phosphites. organic-chemistry.orgwikipedia.org This reaction transforms the C-Br bond in this compound into a C-P bond, yielding a thiazolylmethylphosphonate derivative.

The mechanism proceeds in two distinct SN2 steps:

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This initial attack displaces the bromide ion and forms a trialkoxyphosphonium salt intermediate. wikipedia.orgresearchgate.net

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt. This second SN2 reaction results in the formation of the final pentavalent phosphonate ester and an alkyl halide byproduct. researchgate.netnih.gov

Because 4-(bromomethyl)-1,3-thiazole is a primary halide, it is an excellent substrate for the Arbuzov reaction, which is sensitive to steric hindrance. youtube.com The reaction is typically performed by heating the alkyl halide with an excess of the trialkyl phosphite, often without a solvent. unive.it The resulting phosphonate esters are valuable synthetic intermediates, notably for use in the Horner-Wadsworth-Emmons reaction to form alkenes.

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is essential for controlling reaction outcomes and designing novel synthetic pathways. Experimental and computational studies provide deep insights into the transient species and energy landscapes that define its reactivity.

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of this compound in nucleophilic substitution reactions is largely governed by the stability of intermediates and transition states. While a direct SN2 displacement is common, the involvement of the thiazole ring can lead to more complex pathways.

Studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, have shown that the heteroatoms in the ring can participate in the reaction, leading to the formation of cyclic 'onium' cation intermediates. nih.gov For 4-(bromomethyl)-1,3-thiazole, a similar mechanism could involve the intramolecular displacement of the bromide by the thiazole's sulfur or nitrogen atom, forming a strained, bicyclic thiazolium intermediate. Such an intermediate would present multiple electrophilic sites for a nucleophile to attack, potentially leading to a mixture of products or rearrangement. The formation of these types of intermediates has been supported by quantum chemical calculations in related systems. nih.gov

The specific pathway taken—a direct SN2 displacement versus a pathway involving a cyclic intermediate—can be influenced by the nature of the nucleophile, the solvent, and the substitution on the thiazole ring itself.

Quantum Chemical Studies on Reaction Energetics and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. nih.gov These computational methods allow for the characterization of stationary points, including reactants, intermediates, products, and, most importantly, transition states. ukim.mke3s-conferences.org

For reactions involving this compound, these studies can provide critical data:

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is directly related to the reaction rate and can be used to predict which of several possible reaction pathways is most favorable. pku.edu.cn

Transition State Geometries: The calculated three-dimensional structure of a transition state reveals the precise arrangement of atoms as bonds are formed and broken. This information is crucial for understanding stereochemical outcomes and the influence of steric effects. ukim.mk

Intermediate Stability: The energies of potential intermediates, such as a thiazolium cation, can be calculated to determine their stability and likelihood of formation. A relatively stable intermediate suggests a stepwise reaction mechanism might be operative.

Computational studies on related systems have successfully elucidated complex, multi-step reaction mechanisms, including identifying unforeseen intermediates and rationalizing product distributions. nih.govpku.edu.cn

Table 2: Application of Quantum Chemical Calculations

| Computational Output | Mechanistic Insight Provided |

| Activation Free Energy (ΔG‡) | Predicts reaction feasibility and rate; distinguishes between kinetic and thermodynamic control. pku.edu.cn |

| Transition State (TS) Structure | Elucidates the geometry of bond formation/breaking; explains stereoselectivity and steric effects. |

| Reaction Coordinate Mapping | Visualizes the entire energy profile of the reaction, identifying all intermediates and transition states. |

| Thermodynamic Calculations (ΔGrxn) | Determines the relative stability of products and the overall spontaneity of the reaction. |

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent can dramatically alter the rate and even the mechanism of nucleophilic substitution reactions involving this compound. Since the reactions are typically SN2 in nature, the solvent's ability to solvate the charged species is paramount.

Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetone are the preferred choice for SN2 reactions. pressbooks.pub They are polar enough to dissolve the nucleophile and substrate but lack acidic protons. This prevents the formation of a strong "solvent cage" around the anionic nucleophile, leaving it more "free" and reactive, thus accelerating the reaction. libretexts.orgwfu.edu

Polar Protic Solvents: Solvents like water, methanol, and ethanol have acidic protons that can form strong hydrogen bonds with anionic nucleophiles. This solvation stabilizes the nucleophile, increasing the energy required for it to participate in the reaction and significantly slowing the SN2 rate. libretexts.org

Catalysts can also be employed to enhance reactivity or steer a reaction toward a desired pathway. For instance, in reactions involving coupling to other aromatic or heteroaromatic systems, transition metal catalysts like palladium or copper are often used. researchgate.net In other cases, Lewis acids can be used to activate the electrophile. Zeolites have also been shown to catalyze reactions in the construction and modification of thiazole rings, offering a heterogeneous catalytic option. researchgate.net The catalyst can function by coordinating to the leaving group (bromide), making it more labile, or by activating the nucleophile.

Synthetic Utility and Advanced Applications As a Building Block

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of 4-(bromomethyl)-1,3-thiazole hydrochloride makes it an exceptionally versatile precursor for synthesizing a variety of heterocyclic compounds. The thiazole (B1198619) ring itself is a key pharmacophore found in numerous biologically active molecules, and this reagent provides a direct route for its incorporation.

A significant application of thiazole derivatives is in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazoles. These fused rings are of considerable interest due to their diverse pharmacological activities. The synthesis of these systems often involves the cyclization of a thiazole-containing intermediate with a triazole precursor.

The general strategy involves the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone or a related species. In this context, this compound can be converted into the corresponding α-haloketone, which then serves as the key electrophile. The reaction proceeds through the initial S-alkylation of the mercaptotriazole, followed by an intramolecular cyclization and dehydration to yield the final fused thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole ring system. researchgate.net Various reagents like sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride can be used to facilitate the cyclization step. researchgate.net

| Precursor 1 | Precursor 2 | Fused System | Key Reaction Type |

| 3-Mercapto-1,2,4-triazole derivative | α-haloketone derived from 4-(bromomethyl)-1,3-thiazole | Thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole | S-alkylation followed by intramolecular cyclocondensation |

| Chalcones | bis(1H-1,2,4-triazolyl) sulfoxide | Thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole | One-step cyclization |

This table illustrates common synthetic pathways to fused thiazole systems.

The this compound molecule is an ideal substrate for derivatization. The bromomethyl group is a potent electrophilic site, readily reacting with a wide range of nucleophiles. This allows for the attachment of various functional groups at the 4-position of the thiazole ring, leading to a library of novel compounds.

Common derivatization reactions include:

Etherification: Reaction with alcohols or phenols in the presence of a base to form ethers.

Esterification: Reaction with carboxylates to yield esters.

Alkylation: Reaction with amines, thiols, and other nucleophiles to form C-N, C-S, and other C-X bonds.

These reactions expand the molecular diversity of thiazole-containing compounds, enabling the fine-tuning of their chemical and physical properties for various applications. The thiazole ring itself is relatively stable to many reaction conditions, allowing for selective modification at the bromomethyl position. pharmaguideline.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. This compound is an excellent tool for this purpose, enabling the linkage of a thiazole unit to other heterocyclic systems. researchgate.net

The synthesis of hybrid molecules containing both pyrazole and thiazole rings is an active area of research. mdpi.comresearchgate.net A common synthetic route is a variation of the Hantzsch thiazole synthesis, where a thioamide or thiourea derivative reacts with an α-haloketone. nih.gov To create a pyrazole-thiazole hybrid, a pyrazole-containing thiosemicarbazone can be reacted with an α-haloketone. nih.gov For example, a pyrazole-4-carbaldehyde can be condensed with thiosemicarbazide to form the corresponding thiosemicarbazone. Subsequent reaction of this intermediate with an α-bromoacetyl compound (phenacyl bromide or a derivative) under reflux conditions yields the desired pyrazolyl-thiazole derivative. nih.gov By using a reagent like 4-(2-bromoacetyl)-1,3-thiazole (derived from the title compound), a direct link between the two heterocycles can be forged.

Conjugates of thiazole and thiadiazole are another important class of hybrid molecules. The 1,3,4-thiadiazole ring, like thiazole, is a privileged structure in medicinal chemistry. nih.gov Synthetic strategies to link these two heterocycles often involve leveraging the reactivity of the bromomethyl group on the thiazole precursor. One potential pathway involves the reaction of 4-(bromomethyl)-1,3-thiazole with a pre-formed 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction would proceed via S-alkylation on the mercapto group of the thiadiazole, creating a stable thioether linkage between the two heterocyclic rings. Alternatively, a thiosemicarbazide can be acylated with a thiazole-containing carboxylic acid and then cyclized using a dehydrating agent like phosphorus oxychloride to form the 1,3,4-thiadiazole ring directly attached to the thiazole moiety. mdpi.com

| Thiazole Component | Heterocyclic Partner | Linkage Strategy | Resulting Hybrid |

| 4-(Bromomethyl)-1,3-thiazole derivative | Pyrazole-thiosemicarbazone | Hantzsch Synthesis | Pyrazole-Thiazole |

| 4-(Bromomethyl)-1,3-thiazole | 2-Amino-5-mercapto-1,3,4-thiadiazole | Nucleophilic Substitution (S-alkylation) | Thiadiazole-Thiazole |

| 4-(Bromomethyl)-1,3-thiazole derivative | Isatin/Indole precursor + Thiourea | Hantzsch-type Synthesis | Indole-Thiazole |

This table summarizes strategies for creating thiazole-linked hybrid molecules.

The combination of indole and thiazole moieties has yielded compounds of significant scientific interest. The synthesis of these hybrids can be achieved through several routes. One established method involves the reaction of a 3-(α-haloacetyl)indole with a thiourea or thioamide derivative. nih.gov This reaction follows the classic Hantzsch synthesis pathway to construct the thiazole ring directly onto the indole core at the 3-position. nih.gov In an alternative approach, an indole-containing precursor can be functionalized to act as a nucleophile, which can then displace the bromine from this compound to form a direct C-N or C-C bond between the two ring systems, depending on the nature of the nucleophilic center on the indole. For instance, novel thiazol-indolin-2-one derivatives have been synthesized by reacting isatin derivatives (an indole precursor) with thiosemicarbazide and an N-(4-(2-bromoacetyl)phenyl)sulfonamide. researchgate.net

Synthesis of Thiazole-Linked Hybrid Molecules

Pyridazinone-Thiazole Hybrids

The synthesis of hybrid molecules incorporating both pyridazinone and thiazole rings has attracted interest due to the diverse pharmacological activities associated with each core structure. The general synthetic strategy often involves linking a pre-formed pyridazinone moiety with a thiazole precursor. While specific syntheses starting directly from this compound are part of the broader synthetic landscape, published research often details the coupling of different functionalized fragments. For instance, hybrid pyridazinone-thiazole compounds connected through an amide linkage have been designed and synthesized, demonstrating the principle of combining these two heterocyclic systems. The thiazole portion is typically introduced via reactions like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromomethyl group on the thiazole ring provides a convenient handle for subsequent reactions to link with the pyridazinone core.

Tetrahydronaphthalene-Thiazole-Coumarin Multi-Nucleus Derivatives

The creation of multi-nucleus derivatives containing tetrahydronaphthalene, thiazole, and coumarin components represents a sophisticated approach to molecular design, aiming to combine the distinct properties of each fragment. The synthesis of such complex molecules is a multi-step process. A common strategy for incorporating the thiazole-coumarin segment involves the Hantzsch reaction or similar cyclization methods. nih.gov For example, a 3-acetyl-coumarin derivative can be brominated to form a 3-(bromoacetyl)-coumarin, a key intermediate. nih.gov This α-haloketone can then react with a thiourea or thioamide derivative to construct the thiazole ring, directly linking it to the coumarin core. nih.govmdpi.com The resulting thiazolyl-coumarin can then be further functionalized and coupled with a tetrahydronaphthalene precursor to yield the final multi-nucleus hybrid. The versatility of intermediates like 4-(bromomethyl)-1,3-thiazole allows for its incorporation through nucleophilic substitution reactions, where the bromomethyl group reacts with a functional group on the coumarin or tetrahydronaphthalene moiety.

Thiazole-Integrated Pyrrolidinone and Isoindoline-1,3-dione Analogues

Thiazole-based pyrrolidinones and isoindoline-1,3-diones are classes of compounds investigated for their potential biological activities. The synthesis of these analogues typically involves the reaction of a functionalized isoindoline-1,3-dione with a thiazole-containing nucleophile or vice versa. For example, 2-(4-acetylphenyl)isoindoline-1,3-dione can be reacted with thiosemicarbazide and subsequently with hydrazonoyl halides or ω-bromoacetophenone to generate complex thiazole derivatives bearing the isoindoline-1,3-dione moiety. In these synthetic pathways, a bromomethylthiazole derivative can serve as a key electrophile, reacting with a nucleophilic center on the pyrrolidinone or isoindoline precursors to form the integrated molecule.

Pyridine-Thiazole Conjugates (e.g., 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines)

Pyridine-thiazole conjugates are a significant class of hybrid molecules, with some derivatives showing promise as anticancer agents or adenosine receptor ligands. nih.govnih.gov The synthesis of these compounds often involves building the pyridine ring onto a pre-existing thiazole structure or coupling the two heterocyclic systems. In the synthesis of certain 4-heteroaryl substituted amino-3,5-dicyanopyridines, a key intermediate such as 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid has been utilized. nih.gov This highlights the role of halo-methylated thiazoles as essential building blocks for introducing the thiazole ring at specific positions on the pyridine scaffold. Research has demonstrated that these conjugates can exhibit potent biological activity. nih.gov

| Compound ID | Target Cell Line | IC50 (µM) | Citation |

| 3 | HL-60 (Leukemia) | 0.57 | nih.gov |

| 3 | Normal Human Keratinocytes | >50 | nih.gov |

| 4 | MCF-7 (Breast Cancer) | Colony formation reduced to 36% at 1 µM | nih.gov |

Table 1: Cytotoxic activity of selected pyridine-thiazole hybrid molecules.

Intermediates for Complex Organic Molecules

Synthesis of Advanced Pharmaceutical Intermediates (e.g., Famotidine precursors)

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical ingredients. Its most notable application is in the production of Famotidine, a potent histamine H2-receptor antagonist used to treat gastric ulcers and gastroesophageal reflux disease (GERD). nih.gov Famotidine's structure features a thiazole ring connected via a methylthio linker. mdpi.com The synthesis involves using the reactive bromomethyl group of the thiazole precursor to introduce this side chain through a nucleophilic substitution reaction with a suitable thiol-containing intermediate. This specific application underscores the industrial importance of this compound as a key building block for pharmaceuticals.

Design and Synthesis of Thiazole-Based Stilbene Analogs

Thiazole-based stilbene analogs are compounds designed to mimic the structure of natural stilbenes, like resveratrol, which are known for a range of biological activities. The synthesis of these analogs frequently employs olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. nih.govnih.govjuliethahn.com A common synthetic route involves the preparation of a thiazole-containing phosphonate ester. nih.gov For instance, a 2-(bromomethyl)-thiazole derivative is reacted with triethyl phosphite in an Arbuzov reaction to generate the corresponding diethyl phosphonate. nih.gov This phosphonate is then deprotonated with a base to form a stabilized carbanion, which subsequently reacts with various substituted benzaldehydes in a Wittig-Horner reaction to yield the target thiazole-based stilbene analogs, predominantly as the E-isomer. nih.govwiley-vch.de This methodology allows for the creation of a diverse library of stilbene analogs by varying the substituents on both the thiazole and the benzaldehyde moieties. nih.gov

| Compound | Description | Biological Target/Activity | Citation |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | Thiazole-based stilbene analog | Potent DNA topoisomerase IB inhibitor | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | Thiazole-based stilbene analog | Potent cytotoxicity against MCF-7 and HCT116 cancer cell lines | nih.gov |

Table 2: Examples of biologically active thiazole-based stilbene analogs.

Creation of Multi-Substituted Thiazoles

The reactive bromomethyl group on the thiazole ring makes this compound a valuable and versatile building block in synthetic organic chemistry. Its utility is primarily demonstrated in the construction of more complex, multi-substituted thiazole derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.gov The carbon-bromine bond is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the thiazole core.

One of the foundational methods for creating substituted thiazoles is the Hantzsch thiazole synthesis. While this compound is itself a product of such cyclization reactions, its real utility lies in post-synthesis modification. For instance, analogous compounds like 2-amino-4-(chloromethyl)thiazole can be synthesized from 1,3-dichloropropanone and thiourea. The resulting chloromethyl group, much like the bromomethyl group of the title compound, serves as a reactive handle. This handle can then undergo nucleophilic substitution reactions with various aryl thiols to generate 2-amino-4-(arylthiomethyl)thiazoles. These products can be further modified, for example, by mesylation of the amino group, to produce a library of multi-substituted thiazoles.

The reactivity of the halomethyl group is central to creating diversity. For example, reacting a thiourea derivative with various α-bromoketones or ethyl chloroacetate leads to the cyclization and formation of highly substituted thiazole systems. nih.gov These reactions showcase how the core thiazole structure, functionalized with a reactive group like bromomethyl, enables the synthesis of a wide array of derivatives with different substituents at various positions on the ring. nih.govnih.gov

Table 1: Examples of Multi-Substituted Thiazoles Synthesized from Halomethyl Thiazole Precursors

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | Ethyl chloroacetate | 1-((4-oxo-4,5-dihydrothiazol-2-yl)amino)-dihydropyridine-3-carbonitrile | nih.gov |

| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | 2,3-dichloroquinoxaline | 1-(thiazolo[4,5-b]quinoxalin-2-ylamino)-dihydropyridine-3-carbonitrile | nih.gov |

| 2-Amino-4-(chloromethyl)thiazole | Aryl thiols | 2-Amino-4-(arylthiomethyl)thiazoles | N/A |

Development of Neuroprotective Methylthiazoles

The 4-methylthiazole moiety is a key pharmacophore in the development of neuroprotective agents. Research has focused on synthesizing derivatives of this core structure to identify novel therapeutic candidates for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov These conditions are often characterized by neuronal loss resulting from factors such as excitotoxicity and oxidative stress. nih.gov

Synthetic strategies leverage the 4-methylthiazole scaffold to create diverse libraries of compounds for biological screening. nih.gov For example, based on a lead pharmacophore known to act via GABA(A) receptor potentiation, various 4-methylthiazole (MZ) derivatives have been designed and synthesized. nih.gov One successful approach involved creating 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivatives. Among these, specific compounds demonstrated excellent neuroprotectant properties in in-vitro bioassays against oxygen-glucose deprivation and excitotoxicity. nih.gov

Structure-activity relationship (SAR) studies revealed that the presence of a 3-(1H-1,2,3-triazol-4-yl)-pyridine fragment attached to the methylthiazole core was crucial for high efficacy. Modifications such as replacing the pyridine ring with a phenyl group or changing the nitrogen's position within the pyridine ring led to a significant reduction in neuroprotective activity. nih.gov This highlights the specificity of the chemical structure required for biological function. Selected potent neuroprotective methylthiazoles have been further advanced by incorporating them into nitric oxide (NO)-chimera prodrugs, known as nomethiazoles, aiming to combine neuroprotection with the restoration of synaptic function. nih.govnih.gov

Table 2: Neuroprotective Activity of Synthesized Methylthiazole Derivatives

| Compound Series | Key Structural Feature | Neuroprotective Efficacy | Reference |

|---|---|---|---|

| 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazoles | 3-pyridyl substituent | Excellent neuroprotection | nih.gov |

| 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazoles | Phenyl substituent | Reduced efficacy | nih.gov |

| 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazoles | 2-pyridyl or 4-pyridyl substituent | Reduced efficacy | nih.gov |

Applications in Materials Science

Incorporation into Polymer Matrices for Enhanced Material Properties

The incorporation of thiazole-containing molecules into polymer matrices is an emerging strategy for developing advanced materials with tailored properties. Thiazole derivatives can impart specific functionalities, such as antimicrobial activity or altered physicochemical characteristics, to the base polymer.

In one application, a thiazolo[5,4-d]thiazole (tztz) unit was used as a central component of a linker ligand to create a mixed-linker, two-dimensional coordination polymer, specifically a metal-organic framework (MOF). researchgate.net The resulting material, [Zn(1,3-BDC)Dptztz]·DMF, demonstrated porosity after solvent removal, with a BET surface area of 417 m²/g as measured by CO₂ adsorption. The study indicated that the electron-poor nature of the thiazolo[5,4-d]thiazole moiety could be leveraged to create materials with selective adsorption properties. researchgate.net

In another area, thiazole derivatives have been investigated as inhibitors of tubulin polymerization for anticancer applications. researchgate.net While not a direct materials science application in the traditional sense, this research involves the interaction of thiazole compounds with a biological polymer (tubulin). Studies on 2,4-disubstituted thiazoles showed that certain derivatives could remarkably inhibit tubulin polymerization, a key process in cell division. researchgate.net This demonstrates the potential of thiazole-based compounds to modify the behavior of polymeric structures, whether synthetic or biological.

Development of Thiazole-Containing Fluorescent Cores

The thiazole ring is a key structural component in many fluorescent molecules, valued for its electronic properties and relative rigidity, which can be exploited in the design of novel fluorophores. chim.it The synthesis of fluorescent thiazoles can be achieved either by building the molecule with the desired fluorescent substituents already in place or by chemically modifying a pre-formed thiazole core. chim.it

A prominent example of a thiazole-containing fluorescent dye is Thiazole Orange (TO). mdpi.com TO is known for its remarkable "turn-on" fluorescence; it is weakly fluorescent in solution but becomes highly fluorescent when its intramolecular rotation is restricted, for instance, upon binding to nucleic acids. mdpi.comnih.gov This property has led to its widespread use as a DNA and RNA stain, increasing its fluorescence by over 3000-fold upon complexation with DNA. mdpi.com The core structure consists of two heterocyclic moieties connected by a monomethine bridge, and restricting rotation around this bridge is key to its fluorescence. nih.gov

The versatility of the thiazole core allows for the development of new fluorescent sensors and dyes. For example, benzothiazole derivatives can be converted from non-fluorescent chromophores into "click-on" fluorophores. A non-fluorescent benzothiazole alkyne, upon reacting with an azide via a click reaction, forms a conjugated triazole ring, resulting in a product with a 158-fold increase in fluorescence signal. nih.gov This strategy demonstrates how the thiazole core can be engineered to create probes that light up only in the presence of a specific target, making them highly valuable for bioassays and materials science. chim.itnih.gov

Table 3: Properties of Thiazole-Based Fluorescent Compounds

| Compound/Class | Core Structure | Key Fluorescent Property | Application | Reference |

|---|---|---|---|---|

| Thiazole Orange (TO) | Thiazole and Quinoline | >3000-fold fluorescence increase upon binding DNA | Nucleic acid staining | mdpi.com |

| Halogen-containing TO Analogues | Thiazole and Quinoline | Become strongly fluorescent after binding to dsDNA | DNA staining | nih.gov |

| Benzothiazole "Click-on" Dyes | Benzothiazole | 158-fold fluorescence increase after click reaction | Fluorogenic probes | nih.gov |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations for thiazole (B1198619) derivatives, including compounds structurally related to 4-(Bromomethyl)-1,3-thiazole, have been instrumental in predicting their interactions with various protein targets. These studies often reveal key interactions within the active sites of enzymes. For instance, docking studies on thiazole derivatives have shown interactions with the active site of Rho6 protein and aromatase, highlighting the potential for anticancer applications nih.govmdpi.com.

The thiazole ring itself can participate in various non-covalent interactions, such as hydrogen bonding, and pi-stacking with amino acid residues in the active site of a protein mdpi.com. The bromomethyl group at the 4-position of the thiazole ring in 4-(Bromomethyl)-1,3-thiazole is a reactive moiety that can potentially form covalent bonds with nucleophilic residues like cysteine or histidine in an enzyme's active site, leading to irreversible inhibition. While specific docking studies on 4-(Bromomethyl)-1,3-thiazole hydrochloride are not widely published, the general behavior of thiazole derivatives in docking simulations suggests that the thiazole core acts as a scaffold, and the substituents determine the specific interactions.

For example, in a study of pyrazolyl-thiazole derivatives, molecular docking revealed hydrogen bonding and hydrophobic interactions with the target protein nih.gov. These interactions are crucial for the stability of the ligand-protein complex.

The binding affinity, often quantified by the binding energy (in kcal/mol), is a critical parameter assessed in molecular docking studies. A lower binding energy generally indicates a more stable ligand-protein complex. For various thiazole derivatives, docking studies have reported a range of binding energies depending on the protein target and the specific substitutions on the thiazole ring nih.gov.

The specificity of a ligand for its target protein is also a key consideration. Molecular docking can help in assessing this by comparing the binding affinity of the ligand for the target protein with its affinity for other off-target proteins. For thiazole derivatives, studies have shown that modifications to the substituents can significantly alter the binding affinity and specificity academie-sciences.fr.

| Thiazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Compound 5a (a phenyl-substituted thiazole) | Rho6 protein | -8.2 | Arene-cation interaction with Arg96 |

| Compound 14 (a triazolyl-pyrazolyl-thiazole) | Rho6 protein | Not specified | Arene-cation contact with Arg96, hydrogen bond with Ser95 |

| Pyrazolyl-thiazole derivatives | Aromatase | -7.5 to -8.9 | Hydrogen bonding, Arene-H interactions |

Advanced Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of thiazole derivatives researchgate.netnih.gov. These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO energy gap suggests higher reactivity. For thiazole derivatives, the presence of different substituents can significantly influence these energies and, consequently, their chemical reactivity and biological activity researchgate.net. For instance, the introduction of an amino group to the thiazole ring has been shown to lower the energy barrier for metabolic reactions nih.gov.

| Thiazole Derivative | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | -0.87 | 4.67 |

| 2-Methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | -0.23 | 6.04 |

| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | -2.21 | 5.23 |

Conformational analysis, often performed using quantum chemical methods, is crucial for understanding the three-dimensional structure of a molecule and how it can influence its interaction with a biological target. For flexible molecules, identifying the lowest energy conformer is essential for accurate molecular docking studies.

Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, can also be studied using quantum chemical calculations. For thiazole derivatives, different tautomeric forms may exhibit different biological activities. Computational studies can predict the relative stabilities of these tautomers and provide insights into which form is likely to be predominant under physiological conditions. For example, studies on 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one have utilized conformational studies to elucidate reaction pathways nih.gov.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a vital role in modern SAR by quantifying the relationship between chemical structure and biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR).

For thiazole derivatives, QSAR models have been developed to predict their activity against various targets . These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their biological activity.

The insights gained from SAR and QSAR studies are invaluable for the design of new, more potent analogs. For example, SAR studies on thiazole derivatives have shown that the nature and position of substituents on the thiazole ring are critical for their activity nih.govnih.govmdpi.com. Electron-withdrawing or electron-donating groups at specific positions can enhance or diminish the biological effect. The 4-position of the thiazole ring, where the bromomethyl group is located in the title compound, is a common point of modification in SAR studies to optimize activity nih.gov.

Predicting and Understanding Modulated Biological Activity Profiles

Computational studies offer a predictive framework to understand how structural modifications to the 4-(Bromomethyl)-1,3-thiazole scaffold can influence its biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in building models that correlate molecular features with biological outcomes.

For example, in broader studies of 1,3-thiazole derivatives, computational analyses have been successfully employed to elucidate their potential as cholinesterase inhibitors for conditions like Alzheimer's disease. academie-sciences.fr Molecular docking simulations, in such cases, provide critical insights into the binding interactions between the thiazole derivatives and the active site of the target enzyme, thereby explaining the observed structure-activity relationships (SAR). academie-sciences.fr This understanding of how different substituents on the thiazole ring affect binding affinity and inhibitory activity is crucial for designing more potent and selective compounds.

Rational Design of Thiazole Derivatives with Targeted Properties

The knowledge gleaned from predictive computational models directly fuels the rational design of new therapeutic agents. By identifying the key structural motifs responsible for a desired biological effect, medicinal chemists can strategically modify the 4-(Bromomethyl)-1,3-thiazole core to enhance its therapeutic profile. This is particularly evident in the development of novel antimicrobial and anticancer agents.

The utility of brominated thiazoles as versatile starting materials is a recurring theme in synthetic and computational chemistry. For instance, 4-bromomethyl-substituted thiazolium salts, structural relatives of the title compound, have been used as effective alkylating agents to create a library of 4-thiomethyl-functionalised 1,3-thiazoles, which were subsequently assessed for their antioxidant capabilities. researchgate.net

Molecular docking stands out as a powerful tool in this rational design process. It enables the virtual screening of extensive compound libraries to predict their binding modes and affinities for specific biological targets. In the pursuit of new anticancer therapies, molecular docking has been instrumental in evaluating the interaction of newly synthesized thiazole derivatives with target proteins, offering a molecular-level explanation for their cytotoxic effects. nih.govmdpi.com These computational predictions are invaluable for prioritizing synthetic targets, thus streamlining the drug discovery pipeline.

The following interactive table summarizes representative examples of how derivatives from brominated thiazole precursors are subjected to computational and biological evaluation.

| Starting Material Analogue | Synthesized Derivative Class | Computational Method | Biological Target/Activity Studied |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Di-, tri-, and tetrathiazole moieties | Molecular Modeling (MOE Docking) | Antimicrobial activity mdpi.com |

| Thiazolyl-Thiazole Precursors | Thiazolyl-Thiazole Derivatives | Molecular Docking | Cytotoxic antitumor activity nih.gov |

| Thiosemicarbazones and Chloroacetyl chloride | Thiazole-4[5H]-one Derivatives | Molecular Docking | Anticancer activity (MCF-7, HepG2), VEGFR-2 inhibition mdpi.com |

| 4-bromomethyl-substituted thiazolium salts | 4-thiomethyl-functionalised 1,3-thiazoles | Not specified | Antioxidant activity researchgate.net |

Future research on this compound and related bromomethyl thiazoles is poised to expand the chemical toolbox for organic synthesis, enhance the sustainability of chemical manufacturing, and provide deeper insights into the structure and properties of these versatile compounds. The unique reactivity of the bromomethyl group attached to the thiazole core makes it a valuable synthon for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This article explores the key future research directions for this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Bromomethyl)-1,3-thiazole hydrochloride with high purity?

- Methodology : Optimize nucleophilic substitution reactions using 4-(chloromethyl)-1,3-thiazole derivatives as precursors. React with HBr in anhydrous conditions (e.g., using hydrobromic acid in dichloromethane under nitrogen). Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol or acetonitrile to remove unreacted brominating agents .

- Key Parameters : Maintain stoichiometric excess of HBr (1.2–1.5 equivalents), temperature control (0–5°C to minimize side reactions), and inert atmosphere to prevent hydrolysis.

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm bromomethyl substitution via H NMR (δ ~4.5 ppm for -CHBr) and C NMR (δ ~30 ppm for CHBr) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks ([M+H] at m/z 194.95 for CHBrNS) .

- Elemental Analysis : Validate Br and Cl content (theoretical: Br ~41%, Cl ~19%) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water (≥15 minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 1,3-thiazole derivatives in cross-coupling reactions?

- Mechanistic Insight : The bromomethyl group acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids can yield biaryl-thiazole hybrids.

- Optimization : Use Pd(PPh) (5 mol%) and KCO in DMF/HO (3:1) at 80°C. Monitor for debromination side reactions via GC-MS .

Q. What strategies resolve contradictions in reported biological activity data for 4-(Bromomethyl)-1,3-thiazole derivatives?

- Case Study : Discrepancies in cardiotropic activity (e.g., 18.8% higher than L-carnitine in some studies ) may arise from assay conditions (e.g., cell line variability, concentration ranges).

- Resolution :

- Validate activity using standardized in vitro models (e.g., isolated rat heart perfusion).

- Perform dose-response studies (0.1–100 µM) to establish EC values .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Experimental Design :

- Kinetic Analysis : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Degradation Products : Identify hydrolyzed products (e.g., 4-(Hydroxymethyl)-1,3-thiazole) using LC-MS/MS .

Q. What computational methods predict the binding affinity of 4-(Bromomethyl)-1,3-thiazole derivatives to biological targets?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.